(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7O2/c1-33-15-7-5-14(6-8-15)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBRVGOJJIMWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920183-66-0) is a complex organic molecule that belongs to the class of triazolopyrimidines. This compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article aims to detail the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 451.4 g/mol. The structure features multiple functional groups including a difluorophenyl moiety, a piperazine ring, and a triazolopyrimidine scaffold, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 920183-66-0 |
Anticancer Activity
Recent studies have indicated that compounds containing triazolopyrimidine structures exhibit notable anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 45 to 97 nM . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar scaffolds have shown MIC values as low as 1–8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Study on Antiproliferative Effects
A study focused on the antiproliferative effects of triazolo[1,5-a][1,3,5]triazines found that certain derivatives exhibited high activity against various cancer cell lines. The study reported that compounds with fluorinated moieties showed enhanced efficacy compared to their non-fluorinated counterparts . This suggests that the presence of fluorine in the structure may play a crucial role in enhancing biological activity.
Research on Antimicrobial Efficacy
Another significant research effort evaluated the antimicrobial efficacy of triazole-fused compounds against several pathogens. The results indicated that these compounds not only inhibited bacterial growth but also displayed antifungal activity against strains like Candida albicans . The study highlighted the potential for developing new antimicrobial agents based on triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles, including those related to the compound , exhibit significant antimicrobial properties. For instance, 1,2,4-triazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
In a study evaluating quinolone-triazole hybrids, certain compounds demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.125 μg/mL against resistant bacterial strains . The presence of the triazole moiety in the compound enhances its interaction with biological targets, potentially leading to improved efficacy against infections.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Compounds containing triazole rings have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific structure of the target compound may contribute to its ability to modulate key signaling pathways involved in cancer development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like (2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. Modifications on the phenyl rings or the piperazine moiety can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on 2,6-difluorophenyl | Enhanced antibacterial activity |
| Variations in methoxy group | Altered solubility and bioavailability |
| Changes in piperazine structure | Potentially improved receptor binding affinity |
Synthesis and Evaluation
A recent study synthesized a series of triazole-containing compounds and evaluated their antimicrobial activities. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains compared to standard antibiotics .
Clinical Implications
The potential application of this compound in treating drug-resistant infections is noteworthy. With increasing resistance to conventional antibiotics, compounds like this compound could serve as valuable alternatives or adjuncts in therapy.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?
The synthesis typically involves three key steps:
Triazolopyrimidine core formation : Cyclocondensation of 4-methoxyphenyl-substituted triazole precursors with pyrimidine derivatives under reflux conditions in ethanol or dimethylformamide (DMF) .
Piperazine coupling : Nucleophilic substitution at the 7-position of the triazolopyrimidine core using piperazine derivatives in the presence of a base (e.g., K₂CO₃) .
Methanone linkage : Coupling the 2,6-difluorophenyl group via a Friedel-Crafts acylation or amide bond formation .
Q. Optimization strategies :
- Use palladium on carbon (Pd/C) or copper iodide (CuI) as catalysts to enhance coupling efficiency .
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylation) impacts reaction rates and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Resolve aromatic protons (δ 7.2–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm). The 2,6-difluorophenyl group shows splitting patterns due to J-coupling .
- Mass spectrometry (HRMS) : Confirm molecular weight (calc. ~505.45 g/mol) and fragmentation patterns of the triazolopyrimidine core .
- X-ray crystallography : Resolve steric effects of the 4-methoxyphenyl and difluorophenyl groups on piperazine conformation .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. LogP calculations (estimated ~3.2) predict moderate lipophilicity .
- Stability : Conduct accelerated degradation studies under UV light (photostability) and varying pH (1–9) to identify hydrolysis-prone sites (e.g., methanone linkage) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- SAR insights :
- Triazolopyrimidine core : Replacement with pyrazolo[1,5-a]pyrimidine reduces kinase inhibition but improves solubility .
- 4-Methoxyphenyl group : Electron-donating substituents enhance binding to ATP pockets in kinases (e.g., EGFR) .
- 2,6-Difluorophenyl : Fluorine atoms improve metabolic stability by reducing CYP450-mediated oxidation .
Q. Methodological approach :
Q. What strategies resolve contradictions in reported biological data?
Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5–5 μM in EGFR).
Q. How can in silico modeling predict off-target interactions?
Q. What are the key considerations for formulating this compound in preclinical studies?
- Salt formation : Improve aqueous solubility via hydrochloride or mesylate salts (e.g., 6-(2,6-dichlorophenyl) analogs ).
- Nanoformulation : Use liposomal encapsulation (e.g., PEGylated lipids) to enhance bioavailability .
- Dose optimization : Conduct PK/PD studies in rodent models to correlate plasma levels with target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
